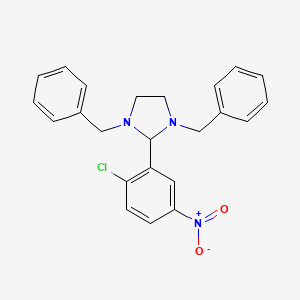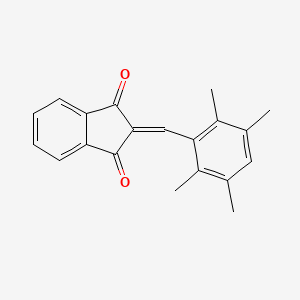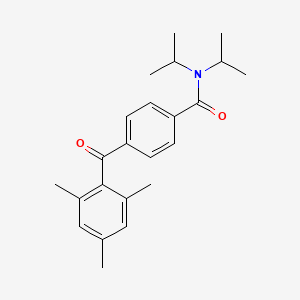![molecular formula C26H28N2O2 B3743096 2,2'-[4,4'-biphenyldiylbis(iminomethylylidene)]dicyclohexanone](/img/structure/B3743096.png)
2,2'-[4,4'-biphenyldiylbis(iminomethylylidene)]dicyclohexanone
Overview
Description
2,2'-[4,4'-biphenyldiylbis(iminomethylylidene)]dicyclohexanone, commonly known as BBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBD is a symmetrical organic molecule with a biphenyl backbone and two imine functional groups. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 250-252°C.
Mechanism of Action
BBD has been shown to exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. The mechanism of action of BBD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
BBD has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BBD can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. In vivo studies have shown that BBD can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
BBD has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, one limitation of BBD is that it is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on BBD. One area of interest is the development of new synthetic methods for BBD and its derivatives, which could lead to the discovery of novel materials and drugs. Another area of interest is the investigation of the mechanism of action of BBD and its potential as a therapeutic agent for various diseases. Finally, the use of BBD as a molecular probe for imaging studies is an area of research that could lead to new diagnostic tools for cancer and other diseases.
Scientific Research Applications
BBD has been extensively studied for its potential applications in various fields of science. In the field of materials science, BBD has been used as a building block for the synthesis of novel polymers, dendrimers, and liquid crystals. In the field of organic chemistry, BBD has been used as a ligand for catalytic reactions and as a template for the synthesis of chiral molecules. In the field of medicinal chemistry, BBD has been studied for its potential as an anti-cancer agent and as a molecular probe for imaging studies.
Properties
IUPAC Name |
(2E)-2-[[4-[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30/h9-18,27-28H,1-8H2/b21-17-,22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLSGTZOHWKIIG-QGFZOGOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)C3=CC=C(C=C3)NC=C4CCCCC4=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC=C(C=C2)C3=CC=C(C=C3)N/C=C\4/CCCCC4=O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methanone](/img/structure/B3743040.png)
![4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3743048.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3743062.png)

![2-ethyl-9-methoxy-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B3743086.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3743089.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743100.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B3743102.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743110.png)
